molecular formula C15H21NO2 B2548855 N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide CAS No. 1351658-21-3

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide

Cat. No.: B2548855
CAS No.: 1351658-21-3
M. Wt: 247.338
InChI Key: FXSGCLNFCNFVFB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide is a synthetic compound with a unique structure that combines a cyclopentanecarboxamide moiety with a hydroxy-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group

    Reduction: Formation of alcohols from the carbonyl group

    Substitution: Formation of nitro or halogenated derivatives on the phenyl ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group may interact with enzymes or receptors, modulating their activity. The cyclopentanecarboxamide moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide: A similar compound with a thiophene ring instead of a phenyl ring.

    N-(2-hydroxy-2-(4-fluorophenyl)propyl)cyclopentanecarboxamide: A derivative with a fluorine-substituted phenyl ring.

Uniqueness

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the hydroxy-phenylpropyl group may enhance its solubility and reactivity, while the cyclopentanecarboxamide moiety may provide stability and specificity in its interactions.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(18,13-9-3-2-4-10-13)11-16-14(17)12-7-5-6-8-12/h2-4,9-10,12,18H,5-8,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSGCLNFCNFVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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